
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H24N4O3S and its molecular weight is 340.44. The purity is usually 95%.
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Biological Activity
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperidine moiety and a tetrahydrothiophene ring, suggest diverse biological activities. This article reviews the biological activity of this compound, supported by various research findings, case studies, and data tables.
Structural Characteristics
The compound has a molecular formula of C₁₄H₁₈N₄O₂S and a molar mass of approximately 298.39 g/mol. The presence of the dioxidotetrahydrothiophene and pyrazole rings enhances its pharmacological properties, making it a candidate for further investigation in drug development.
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics often exhibit antimicrobial properties. For instance, derivatives of pyrazole have been shown to possess significant antibacterial activity against various strains of bacteria. A study evaluated the antimicrobial efficacy of several pyrazole derivatives against Gram-positive and Gram-negative bacteria using the well diffusion method. The results indicated that many pyrazole derivatives demonstrated considerable inhibition zones, suggesting their potential as antimicrobial agents .
Compound Name | Activity | Zone of Inhibition (mm) |
---|---|---|
2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles | Antimicrobial | 15–25 (varied by derivative) |
This compound | Antimicrobial (predicted) | N/A |
Anti-inflammatory Activity
The pyrazole moiety is widely recognized for its anti-inflammatory properties. Compounds containing pyrazole structures have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. In vitro studies have shown that certain pyrazole derivatives exhibit significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Neuropharmacological Effects
Recent studies have identified this compound as a potential activator of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play a vital role in neuronal excitability and are implicated in various neurological disorders. The compound demonstrated nanomolar potency in activating GIRK channels, suggesting its potential application in treating conditions like epilepsy and anxiety disorders .
Case Study 1: Synthesis and Evaluation
A study conducted by researchers synthesized several derivatives of this compound and evaluated their biological activities. The synthesized compounds were screened for their antimicrobial and anti-inflammatory properties. The findings indicated that modifications to the piperidine ring significantly influenced the biological activity of the derivatives .
Case Study 2: Computational Predictions
Using computational methods such as PASS (Prediction of Activity Spectra for Substances), researchers predicted the biological activities of this compound based on its molecular structure. The predictions suggested potential activities against various targets including antimicrobial and anti-inflammatory pathways, providing a rationale for further experimental validation .
Scientific Research Applications
Structural Characteristics
The compound belongs to the class of heterocyclic compounds, characterized by the presence of sulfur and nitrogen in its structure. The molecular formula is C15H20N4O3S, with a molecular weight of approximately 348.41 g/mol. The presence of functional groups such as amides and pyrazoles contributes to its biological activity.
Potential Therapeutic Applications
- Anti-inflammatory Properties : Preliminary studies indicate that the compound may modulate inflammatory pathways, potentially interacting with targets such as the NF-κB signaling pathway. This suggests its use in developing anti-inflammatory medications.
- Antiviral Activity : Similar compounds have demonstrated antiviral effects, indicating that this compound may also possess such properties . Further research is needed to elucidate its mechanisms against specific viral targets.
- Anticancer Potential : The structural features suggest possible interactions with cancer-related pathways. For instance, molecular docking studies have shown that derivatives can effectively bind to estrogen receptors, indicating potential applications in breast cancer treatment .
Synthetic Pathways
The synthesis typically involves multi-step organic reactions, which may include:
- Formation of the tetrahydrothiophene ring.
- Introduction of the piperidine moiety.
- Coupling with the pyrazole carboxamide structure.
Case Study 1: Anti-inflammatory Activity
A study investigated the compound's effect on inflammatory markers in vitro. Results indicated a significant reduction in cytokine levels when treated with varying concentrations of the compound, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Efficacy
Molecular docking simulations were conducted to evaluate binding affinities to estrogen receptors. The results showed promising interactions that could inhibit receptor activity, supporting further investigation into its anticancer properties.
Properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-10-14(11(2)18-17-10)15(20)16-12-3-6-19(7-4-12)13-5-8-23(21,22)9-13/h12-13H,3-9H2,1-2H3,(H,16,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVHNMGIJLPAGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.